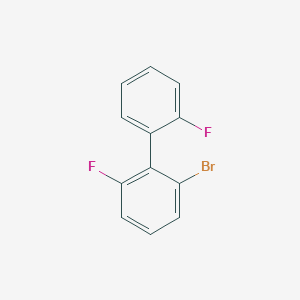
1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene is an organic compound with the molecular formula C12H7BrF2. This compound is part of the halogenated benzene family, characterized by the presence of bromine and fluorine atoms attached to a benzene ring. The unique arrangement of these halogens imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the benzene ring or the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
Substitution: Products vary depending on the nucleophile used, resulting in compounds like 1-fluoro-2-(2-fluorophenyl)benzene.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include partially or fully hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing fluorine atoms enhances the compound’s reactivity towards nucleophiles, facilitating various chemical transformations .
Comparación Con Compuestos Similares
- 1-Bromo-2-fluorobenzene
- 1-Bromo-4-fluorobenzene
- 1-Fluoro-2-bromobenzene
Comparison: 1-Bromo-3-fluoro-2-(2-fluorophenyl)benzene is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and physical properties. Compared to its analogs, this compound exhibits distinct reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications .
Propiedades
Fórmula molecular |
C12H7BrF2 |
|---|---|
Peso molecular |
269.08 g/mol |
Nombre IUPAC |
1-bromo-3-fluoro-2-(2-fluorophenyl)benzene |
InChI |
InChI=1S/C12H7BrF2/c13-9-5-3-7-11(15)12(9)8-4-1-2-6-10(8)14/h1-7H |
Clave InChI |
TUGWYKZGCNJBBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=CC=C2Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13185461.png)
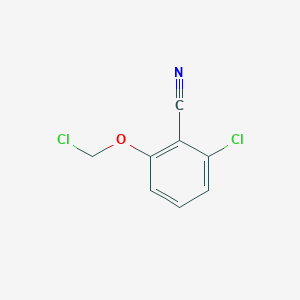
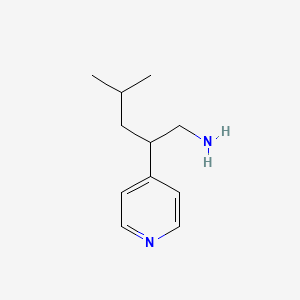

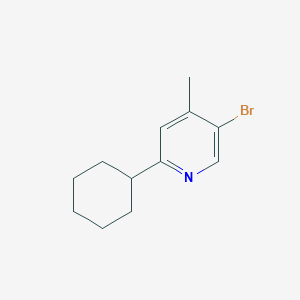


![3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B13185518.png)

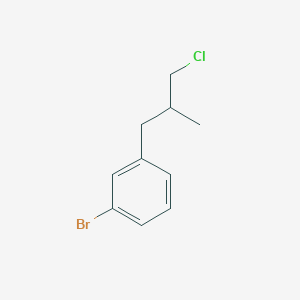
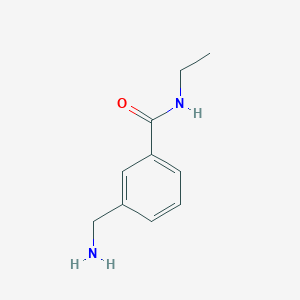

![3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine](/img/structure/B13185535.png)
![6-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13185543.png)
